Welcome to the BenchChem Online Store!
molecular formula C6H6ClIN2 B8582325 (2-Chloro-4-iodo-pyridin-3-yl)-methyl-amine

(2-Chloro-4-iodo-pyridin-3-yl)-methyl-amine

Cat. No. B8582325
M. Wt: 268.48 g/mol
InChI Key: DSSIIYFRUUKTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987307B2

Procedure details

To an ice-cold solution of (2-chloro-4-iodo-pyridin-3-yl)-methyl-carbamic acid tert-butyl ester (0.97 g, 2.63 mmol) in CH2Cl2 (5 mL) was added TFA (6.00 g, 4.05 mL, 52.6 mmol) and the solution was stirred at room temperature for 1.5 hours before another TFA (6.00 g, 4.05 mL, 52.6 mmol) was added. After stirring at room temperature for 3 hours the clear solution was evaporated. The residue was taken up in saturated aqueous NaHCO3 solution (50 mL) and CH2Cl2 (30 mL) and the layers were separated. The aqueous layer was extracted twice with CH2Cl2 (30 mL each) and the organic layers were washed with brine, dried over MgSO4, filtered and evaporated. Colorless oil (0.61 g; 86%). MS (ESI): m/z=268.93 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-chloro-4-iodo-pyridin-3-yl)-methyl-carbamic acid tert-butyl ester
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
4.05 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.05 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7]([C:9]1[C:10]([Cl:16])=[N:11][CH:12]=[CH:13][C:14]=1[I:15])C)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:16][C:10]1[C:9]([NH:7][CH3:6])=[C:14]([I:15])[CH:13]=[CH:12][N:11]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(2-chloro-4-iodo-pyridin-3-yl)-methyl-carbamic acid tert-butyl ester
Quantity
0.97 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C=1C(=NC=CC1I)Cl)=O
Name
Quantity
4.05 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.05 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hours the clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
CH2Cl2 (30 mL) and the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with CH2Cl2 (30 mL each)
WASH
Type
WASH
Details
the organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=NC=CC(=C1NC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.